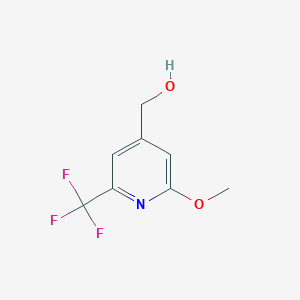

2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol

CAS No.: 1227603-82-8

Cat. No.: VC2752963

Molecular Formula: C8H8F3NO2

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227603-82-8 |

|---|---|

| Molecular Formula | C8H8F3NO2 |

| Molecular Weight | 207.15 g/mol |

| IUPAC Name | [2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methanol |

| Standard InChI | InChI=1S/C8H8F3NO2/c1-14-7-3-5(4-13)2-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 |

| Standard InChI Key | LQMAKYMCAKOBGS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=N1)C(F)(F)F)CO |

| Canonical SMILES | COC1=CC(=CC(=N1)C(F)(F)F)CO |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol exhibits distinctive properties attributed to its heterocyclic aromatic structure and functional group arrangement. The compound's physical characteristics are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, creating an interesting electronic distribution across the molecule. This electronic arrangement contributes to its specific reactivity patterns and potential applications in chemical synthesis. The hydroxymethyl group at the para position relative to the nitrogen provides an additional site for chemical modifications, further expanding its synthetic utility in complex molecule synthesis.

Structural Properties

The structural characteristics of 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol are defined by its specific arrangement of functional groups on the pyridine ring. The nitrogen atom in the pyridine ring contributes to the compound's basic properties, while the methoxy substituent at position 2 provides electron density through resonance effects. The trifluoromethyl group at position 6 introduces strong electron-withdrawing characteristics that affect the electronic distribution across the entire molecule. Meanwhile, the hydroxymethyl group at position 4 offers a reactive site for further functionalization, making this compound particularly useful as a synthetic intermediate.

| Property | Value |

|---|---|

| CAS Number | 1227603-82-8 |

| Molecular Formula | C8H8F3NO2 |

| Molecular Weight | 207.15 g/mol |

| IUPAC Name | [2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methanol |

| Standard InChI | InChI=1S/C8H8F3NO2/c1-14-7-3-5(4-13)2-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 |

| Standard InChIKey | LQMAKYMCAKOBGS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=N1)C(F)(F)F)CO |

Synthesis Methods

Laboratory Synthesis Approaches

Applications in Chemical Research

Pharmaceutical Research Applications

2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol has potentially significant applications in pharmaceutical research due to its unique structural features. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These properties make trifluoromethylated compounds like this one important building blocks for drug discovery programs. Additionally, the hydroxymethyl group provides a convenient handle for further modifications, allowing for the creation of more complex drug candidates through additional synthetic transformations.

Agrochemical Development

Beyond pharmaceutical applications, 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol shows promise in agrochemical development, where trifluoromethylated heterocycles frequently serve as core structures in various pesticides and herbicides. The trifluoromethyl group contributes to metabolic stability and lipophilicity, properties that are equally valuable in agrochemical contexts as they are in pharmaceuticals. The methoxy and hydroxymethyl groups provide additional sites for structural elaboration, allowing researchers to fine-tune the biological activity and environmental profile of potential agrochemical products derived from this building block.

Chemical Reactivity

Nucleophilic Substitution Reactions

The pyridine ring of 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol, particularly when activated by the electron-withdrawing trifluoromethyl group, can participate in nucleophilic substitution reactions. These reactions typically occur at positions adjacent to the nitrogen atom or at carbon atoms bearing electron-withdrawing groups. The methoxy group may also undergo nucleophilic displacement under specific conditions, offering an additional site for chemical modifications. These nucleophilic substitution reactions extend the utility of this compound as a versatile intermediate in the synthesis of more complex structures.

Cross-Coupling Reactions

2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol can serve as a valuable substrate for various cross-coupling reactions, which are powerful tools in contemporary organic synthesis. Through appropriate derivatization, this compound could participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, or Negishi couplings. The pyridine ring provides an excellent platform for these transformations, while the functional groups present in the molecule can direct the regioselectivity of such reactions or serve as handles for further elaboration after the coupling event.

| Reaction Type | Potential Application |

|---|---|

| Nucleophilic Substitution | Modification of the pyridine core structure |

| Cross-Coupling | Formation of new carbon-carbon bonds |

| Alcohol Functionalization | Transformation of the hydroxymethyl group |

| Reduction/Oxidation | Modification of oxidation states |

Analytical Characterization

Spectroscopic Identification

The structural confirmation of 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol typically involves various spectroscopic techniques common in organic chemistry research. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the methoxy protons, the hydroxymethyl group, and the aromatic protons of the pyridine ring. The trifluoromethyl group would display distinctive patterns in both proton-decoupled 13C NMR and 19F NMR spectra. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of this structural arrangement, while infrared spectroscopy would identify functional group absorptions, particularly for the hydroxyl and methoxy groups.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol and monitoring reactions involving this compound. The development of appropriate chromatographic methods would consider the compound's polarity, stability, and detection characteristics. The presence of the trifluoromethyl group might enhance detection sensitivity in certain analytical methods, while the hydroxyl group would influence retention behavior on various chromatographic stationary phases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume